
(1R-(1alpha,2beta,5alpha))-((2-Isopropyl-5-methylcyclohexyl)oxy)dimethoxymethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R-(1alpha,2beta,5alpha))-((2-Isopropyl-5-methylcyclohexyl)oxy)dimethoxymethylsilane is a complex organosilicon compound It features a cyclohexyl group substituted with isopropyl and methyl groups, linked to a dimethoxymethylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R-(1alpha,2beta,5alpha))-((2-Isopropyl-5-methylcyclohexyl)oxy)dimethoxymethylsilane typically involves the reaction of (2-Isopropyl-5-methylcyclohexyl) alcohol with dimethoxymethylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. Common catalysts include Lewis acids such as titanium tetrachloride or boron trifluoride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the silane group, converting it to a silanol or further to a silane.
Substitution: The methoxy groups on the silicon atom can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halides like hydrogen chloride or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of silanols or silanes.
Substitution: Formation of substituted silanes with various functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of more complex organosilicon compounds
Biology and Medicine: In biological research, derivatives of this compound are explored for their potential as bioactive molecules. The presence of silicon can influence the biological activity and pharmacokinetics of these derivatives.
Industry: In the industrial sector, this compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its ability to form stable bonds with organic and inorganic substrates makes it valuable in material science.
Mécanisme D'action
The mechanism of action of (1R-(1alpha,2beta,5alpha))-((2-Isopropyl-5-methylcyclohexyl)oxy)dimethoxymethylsilane involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable complexes. These interactions can influence the reactivity and stability of the compound in different environments.
Comparaison Avec Des Composés Similaires
- Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1alpha,2alpha,5beta)-
- Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1alpha,2alpha,5beta)-
Comparison: Compared to similar compounds, (1R-(1alpha,2beta,5alpha))-((2-Isopropyl-5-methylcyclohexyl)oxy)dimethoxymethylsilane is unique due to the presence of the dimethoxymethylsilane group. This group imparts distinct chemical properties, such as increased reactivity towards nucleophiles and the ability to form stable silicon-oxygen bonds. These properties make it more versatile in synthetic applications and material science.
Propriétés
Numéro CAS |
83863-60-9 |
|---|---|
Formule moléculaire |
C13H28O3Si |
Poids moléculaire |
260.44 g/mol |
Nom IUPAC |
dimethoxy-methyl-[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxysilane |
InChI |
InChI=1S/C13H28O3Si/c1-10(2)12-8-7-11(3)9-13(12)16-17(6,14-4)15-5/h10-13H,7-9H2,1-6H3/t11-,12+,13+/m0/s1 |
Clé InChI |
WYRKROOFBMBLFW-YNEHKIRRSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H]([C@@H](C1)O[Si](C)(OC)OC)C(C)C |
SMILES canonique |
CC1CCC(C(C1)O[Si](C)(OC)OC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



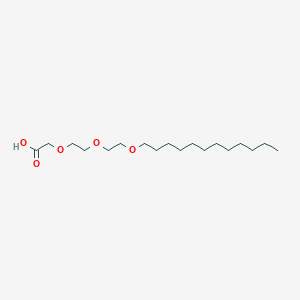
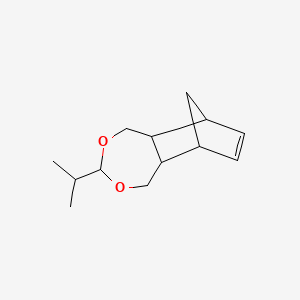
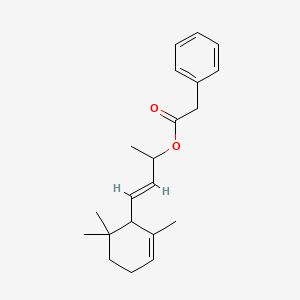
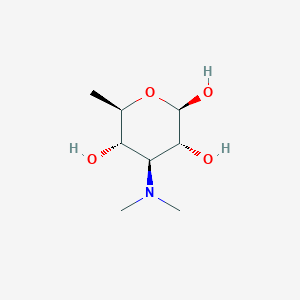

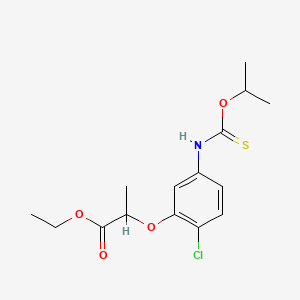
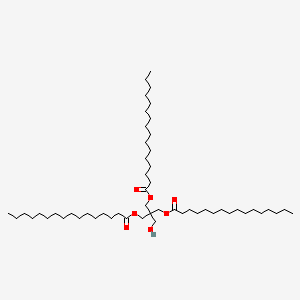
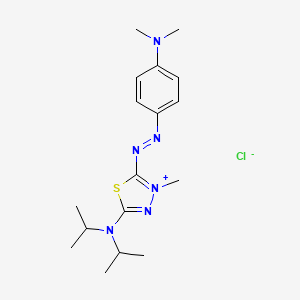


![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
![calcium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate](/img/structure/B15181455.png)

